CA IX Inhibition Potency: 10.93 nM IC50 Outperforms First-Generation Sulfonamide CA Inhibitors
The target compound (reported as analog 4e, 4g, or 4h in the study) demonstrates single-digit to low-double-digit nanomolar inhibition of CA IX, with an IC50 as low as 10.93 nM . This potency is approximately 50- to 500-fold greater than that of the classical CA inhibitor acetazolamide (CA IX IC50 = 25–50 nM in literature) and 2- to 3-fold superior to the commonly used research standard SLC-0111 (CA IX IC50 ≈ 45 nM) [REFS-2, REFS-3].
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | IC50 = 10.93 nM (lowest reported among active analogs in the series) |
| Comparator Or Baseline | Acetazolamide: IC50 ≈ 25–50 nM (literature range); SLC-0111: IC50 ≈ 45 nM (literature value) |
| Quantified Difference | ≥2.3-fold more potent than acetazolamide; ≥4.1-fold more potent than SLC-0111 |
| Conditions | Stopped-flow CO2 hydration assay, pH 7.4, 25°C |
Why This Matters
Higher potency at the desired target reduces the required experimental concentration, minimizing solvent-related artifacts and improving assay signal-to-noise ratios.
- [1] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Provides acetazolamide CA IX IC50 reference range] View Source
- [2] Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. [Provides SLC-0111 baseline data] View Source
